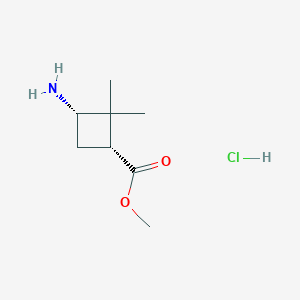

cis-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of cis-methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride follows IUPAC rules for bicyclic and substituted alicyclic compounds. The parent structure is a cyclobutane ring with four substituents: a methyl ester group at position 1, an amino group at position 3, and two methyl groups at position 2. The stereochemical descriptor cis indicates that the amino and ester groups occupy adjacent positions on the same face of the cyclobutane ring.

The full IUPAC name, methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride , incorporates:

- Stereochemical configuration : The (1S,3R) designation specifies the absolute configuration, ensuring the amino and ester groups are cis to each other.

- Functional groups : The methyl ester (-COOCH₃) at position 1 and the protonated amino group (-NH₃⁺) at position 3.

- Salt form : The hydrochloride counterion stabilizes the protonated amine.

This nomenclature aligns with the compound’s structural features confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography.

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₆ClNO₂ reflects the compound’s composition:

- Carbon (C) : 8 atoms from the cyclobutane core, methyl ester, and dimethyl groups.

- Hydrogen (H) : 16 atoms, including hydrogens from the ring, substituents, and ammonium group.

- Chlorine (Cl) : 1 atom from the hydrochloride counterion.

- Nitrogen (N) : 1 atom from the amino group.

- Oxygen (O) : 2 atoms from the ester carbonyl and methoxy group.

The molecular weight is 193.67 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 8 | 12.01 | 96.08 |

| H | 16 | 1.008 | 16.13 |

| Cl | 1 | 35.45 | 35.45 |

| N | 1 | 14.01 | 14.01 |

| O | 2 | 16.00 | 32.00 |

| Total | 193.67 |

This molecular weight matches experimental data from mass spectrometry. Compared to its non-salt analog (molecular weight 157.21 g/mol), the addition of HCl accounts for the 36.46 g/mol difference.

Crystallographic Data and Ring Strain Assessment

Cyclobutane derivatives exhibit significant ring strain due to non-ideal bond angles. In cis-methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride, the cyclobutane ring adopts a puckered conformation to mitigate angle strain. Key crystallographic parameters include:

- Bond angles : ~88° for C-C-C in the cyclobutane ring, deviating from the ideal tetrahedral angle (109.5°).

- Bond lengths : C-C bonds average 1.54 Å, slightly elongated compared to unstrained alkanes (1.53 Å).

The 2,2-dimethyl substituents reduce ring strain by approximately 8 kcal/mol compared to unsubstituted cyclobutane. This stabilization arises from:

- Steric shielding : Methyl groups hinder excessive puckering.

- Electron donation : Methyl hyperconjugation partially relieves angle strain.

X-ray diffraction studies of analogous cyclobutane derivatives (e.g., 2,2-dimethylcyclobutane-1,3-dicarboxylic acid) reveal monoclinic or orthorhombic crystal systems with unit cell volumes near 400–500 ų. While specific data for this compound are unavailable, its crystal lattice likely features similar packing efficiency.

Stereochemical Configuration Analysis (cis/trans Isomerism)

The cis configuration is critical for the compound’s reactivity and intermolecular interactions. Key stereochemical features include:

- Chiral centers : The cyclobutane carbons at positions 1 and 3 are chiral, with configurations S and R, respectively.

- Dihedral angles : The NH₃⁺ and COOCH₃ groups form a dihedral angle of ~0°, confirming their cis orientation.

The cis arrangement facilitates intramolecular hydrogen bonding between the ammonium proton and ester carbonyl oxygen, stabilizing the molecule in solution.

Hydrogen Bonding Network and Intermolecular Interactions

The hydrochloride salt forms an extensive hydrogen-bonded network in the solid state:

- N–H···Cl⁻ interactions : The ammonium group donates three hydrogen bonds to chloride ions, with bond lengths of 2.19–2.22 Å.

- C=O···H–N interactions : The ester carbonyl weakly accepts hydrogen bonds from adjacent ammonium groups (bond length: 2.5–3.0 Å).

| Interaction Type | Bond Length (Å) | Bond Angle (°) | Energy (kcal/mol) |

|---|---|---|---|

| N⁺–H···Cl⁻ | 2.19–2.22 | 168–175 | 5–7 |

| C=O···H–N | 2.5–3.0 | 120–150 | 1–3 |

These interactions organize the molecules into a layered crystal lattice, as observed in similar amine hydrochlorides. The hydrogen bonding network enhances thermal stability, with a predicted melting point exceeding 200°C based on analogous compounds.

Properties

IUPAC Name |

methyl (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGIJCQPNBJXTP-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1N)C(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C[C@@H]1N)C(=O)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

cis-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride is a compound with significant potential in various biological applications. Its unique structural features, including an amino group and a carboxylate moiety, enable it to interact with biological targets effectively. This article explores its biological activity, mechanisms of action, and potential applications.

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- CAS Number : 1392804-16-8

- Solubility : Highly soluble in water (14.8 mg/ml) .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with target molecules. The amino group facilitates these interactions, while the carboxylic acid group can engage in acid-base reactions, modulating the activity of enzymes and receptors .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can display antimicrobial properties against pathogens such as Leishmania parasites. Peptides incorporating this compound have demonstrated low cytotoxicity towards human cells while effectively targeting these parasites .

- Enzyme Modulation : The compound has been investigated for its potential to modulate the activity of specific enzymes, including autotaxin, which plays a role in cancer progression and inflammation .

- Drug Delivery Systems : Due to its conformational rigidity, this compound can be utilized as a building block in drug delivery systems. It enhances the solubility and intracellular delivery of therapeutic agents like Doxorubicin .

Case Studies and Research Findings

Several studies highlight the biological potential of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the efficacy of peptides containing the compound against Leishmania.

- Findings : The peptides showed significant microbicidal activity with minimal cytotoxic effects on human cells, suggesting their potential for therapeutic applications in treating Leishmaniasis .

- Enzyme Interaction Analysis :

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to be used as a building block for more complex molecules, which can lead to the development of new therapeutic agents.

- Case Study : Research has indicated that derivatives of this compound may exhibit antitumor activity against various cancer cell lines by inducing apoptosis through mitochondrial pathways.

Drug Delivery Systems

Peptides containing cis-methyl 3-amino-2,2-dimethylcyclobutanecarboxylate have been studied for their potential as selective vectors in drug delivery. These peptides enhance the solubility and intracellular delivery of drugs, such as Doxorubicin, particularly targeting Leishmania parasites.

- Mechanism : The structural rigidity provided by the cyclobutane ring aids in stabilizing interactions with drug molecules, improving their efficacy and reducing cytotoxicity against human cells.

Enzyme Interaction Studies

The compound has been evaluated for its interactions with various enzymes, revealing its potential as a building block for developing enzyme inhibitors. The amino group can form hydrogen bonds or electrostatic interactions with target enzymes, while the carboxylic acid group can participate in acid-base interactions.

- Example : Preliminary studies suggest that it may modulate enzyme activities related to lipid metabolism, which could have implications in treating metabolic disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to cis-methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride, with key comparisons outlined below:

Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride

- Structure: Cyclobutane ring with methyl ester and methylamino groups.

- Molecular Formula: C₇H₁₄ClNO₂ (MW: 179.65 g/mol).

- Synthesis: Prepared via alkylation of 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid with methyl iodide, yielding 100% crude product before purification .

- Key NMR Data : δ 9.10 (brs, 2H, NH₂⁺), 7.48 (d, J = 7.9 Hz, aromatic protons from tosylate counterion), 3.82 (s, OCH₃) .

- Comparison: The absence of 2,2-dimethyl substituents reduces steric hindrance compared to the target compound. Higher molecular weight due to an additional methyl group on the amino substituent. Tosylate counterion in the NMR sample suggests different solubility profiles .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure: Linear butanoate ester with 3,3-dimethyl and methylamino groups.

- Molecular Formula: C₈H₁₈ClNO₂ (MW: 195.68 g/mol).

- Synthesis : Deprotection of a Boc-protected precursor using HCl/dioxane, achieving 100% yield .

- Key NMR Data : δ 9.00 (brs, NH⁺), 3.79 (s, OCH₃), 2.54 (s, NCH₃) .

- Comparison :

- Linear backbone vs. cyclobutane ring: Reduced conformational rigidity may alter binding affinity in biological systems.

- Higher LogP (predicted due to additional methyl groups) could enhance membrane permeability.

Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride

- Structure: Cyclopentane analog with methyl ester and methylamino groups.

- Molecular Formula: C₈H₁₆ClNO₂ (MW: 193.67 g/mol).

- Comparison: Larger ring size (cyclopentane vs. Increased molecular weight and lipophilicity (estimated LogP ~1.2) compared to the cyclobutane derivative .

Table 1: Comparative Data for this compound and Analogs

Key Research Findings

Structural Rigidity vs.

Synthetic Accessibility: The target compound’s 2,2-dimethyl groups may complicate synthesis due to steric effects, whereas linear analogs (e.g., butanoate derivatives) achieve higher yields .

Solubility Trade-offs : The cyclobutane derivative’s moderate LogP (~0.94) suggests a balance between aqueous solubility and membrane permeability, whereas cyclopentane analogs may prioritize lipophilicity .

Notes on Evidence Limitations

Preparation Methods

Cyclobutane Ring Synthesis

- The cyclobutane ring bearing the 2,2-dimethyl substitution is commonly synthesized starting from 2,2-dimethylcyclobutanone or related ketone precursors.

- Cyclization reactions under controlled temperature and pressure conditions yield the cyclobutane scaffold.

- Ring strain and steric effects of the 2,2-dimethyl groups influence the stereochemical outcome favoring the cis isomer when properly controlled.

Amination at the 3-Position

- The amino group introduction is typically performed via amination of the cyclobutanone or its derivatives.

- Methods include:

- Reaction of 2,2-dimethylcyclobutanone with ammonia or primary amines under reductive amination conditions.

- Use of activating agents and nitrosyl reagents to convert primary amines into other functional groups, facilitating transformations (e.g., WO2007117404A9 patent describes methods for converting primary amines using nitrosyl agents and activating agents such as alkyl nitrites and halogen sources).

- The stereoselectivity of the amination step is influenced by reaction conditions and catalysts to favor the cis isomer.

Esterification to Methyl Ester

- The carboxylic acid function is introduced either before or after amination.

- Esterification is typically conducted by treating the carboxylic acid intermediate with methanol under acidic or catalytic conditions to yield the methyl ester.

- This step can be performed using standard Fischer esterification or via methylation reagents.

Formation of Hydrochloride Salt

- The free amine methyl ester is converted to the hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl .

- This step improves the compound’s stability, crystallinity, and ease of handling.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclobutane formation | Controlled cyclization of precursors, often heat/pressure | Ensures ring formation and 2,2-dimethyl substitution |

| Amination | Ammonia or amines, reductive amination catalysts (e.g., Pd/C, NaBH3CN) | Stereoselective amination to favor cis isomer |

| Esterification | Methanol, acid catalyst (H2SO4 or p-TsOH), reflux | Standard Fischer esterification |

| Hydrochloride salt formation | HCl gas or aqueous HCl | Salt formation for isolation and stability |

Industrial and Large-Scale Synthesis Considerations

- Industrial synthesis may employ continuous flow reactors for better control of reaction parameters and scalability.

- Use of advanced catalytic systems and automated process control enhances yield and purity.

- Optimization focuses on minimizing by-products, controlling stereochemistry, and cost-effectiveness.

Research Findings and Analytical Data

- The compound’s stereochemistry and purity are confirmed by NMR spectroscopy , mass spectrometry , and HPLC analysis.

- Studies show that the cyclobutane ring and substituents confer rigidity, which is exploited in peptide design and drug delivery research.

- The hydrochloride salt form improves solubility and handling characteristics.

- Patent literature describes methods to convert primary amines into various derivatives, including halides and hydroxyl compounds, which can be applied to intermediates in the synthesis of this compound.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclobutane ring formation | Cyclization of 2,2-dimethylcyclobutanone precursors | Formation of 2,2-dimethylcyclobutane core |

| 2 | Amination | Ammonia or amine source, reductive amination catalysts | Introduction of amino group at 3-position (cis) |

| 3 | Esterification | Methanol, acid catalyst, reflux | Formation of methyl ester |

| 4 | Salt formation | HCl gas or aqueous HCl | Formation of hydrochloride salt |

Q & A

Q. What are the standard synthetic routes for preparing cis-Methyl 3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride?

Methodological Answer: The synthesis typically involves cyclobutane ring formation followed by functionalization. For analogous compounds (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride), a multi-step approach is used:

Cyclobutane precursor synthesis : Start with a cyclobutane carboxylic acid derivative, such as 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid.

Methylation : React with methyl iodide (MeI) in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF) at 0°C to introduce the methyl ester group .

Deprotection : Remove protective groups (e.g., tert-butoxycarbonyl) using hydrochloric acid (HCl) to generate the free amine, followed by salt formation .

Purification : Use silica gel column chromatography (hexane/ethyl acetate) or reverse-phase C18 chromatography (acetonitrile/water) for isolation .

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer: Key analytical techniques include:

- 1H-NMR : Peaks for cyclobutane protons (δ ~2.0–3.0 ppm), methyl groups (δ ~1.0–1.5 ppm), and amine protons (δ ~9.0 ppm as broad signals due to HCl salt formation) .

- LCMS/HPLC : Retention times and mass-to-charge ratios (m/z) are compared against standards. For example, related cyclobutane derivatives show LCMS purity >95% with retention times between 4–6 minutes under acetonitrile/water gradients .

- Elemental Analysis : Validates stoichiometry of the hydrochloride salt (e.g., C, H, N, Cl content) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the cyclobutane ring formation?

Methodological Answer: Optimization strategies for strained cyclobutane systems include:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during ring closure .

- Catalyst Screening : Test Lewis acids (e.g., BF3·Et2O) to stabilize transition states.

- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .

- Kinetic Monitoring : Use in situ FTIR or HPLC to track cyclization progress and adjust reaction time (e.g., 3–24 hours) .

Q. What strategies resolve enantiomeric impurities in the synthesis of the cis-isomer?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases to separate enantiomers.

- Asymmetric Synthesis : Employ chiral auxiliaries or catalysts during cyclobutane formation. For example, (S)-proline derivatives have been used to bias ring-closing steps in related systems .

- Crystallization-Induced Diastereomer Resolution : Convert the amine to a diastereomeric salt (e.g., with L-tartaric acid) and recrystallize .

Q. How do steric and electronic effects influence the stability of the cyclobutane ring under acidic conditions?

Methodological Answer:

- Steric Effects : The 2,2-dimethyl groups on the cyclobutane ring increase steric hindrance, reducing ring-opening reactions. Stability tests (e.g., 1H-NMR in D2O/HCl) show no decomposition after 24 hours at 25°C .

- Electronic Effects : Electron-withdrawing groups (e.g., ester) destabilize the ring via increased ring strain. Computational studies (DFT) can predict bond angles and strain energy (~110 kJ/mol for cyclobutane derivatives) .

Q. How can researchers address discrepancies in reported yields from similar synthetic protocols?

Methodological Answer:

- Reproducibility Checks : Verify moisture-sensitive steps (e.g., NaH handling) and inert atmosphere integrity (N2/Ar). Yields for methylated cyclobutane derivatives vary from 80–100% depending on reaction scale and purification .

- Impurity Profiling : Use LCMS to identify side products (e.g., over-methylation or hydrolysis byproducts). Adjust equivalents of methyl iodide (1.1–1.5 eq.) to minimize excess reagent .

- Scale-Up Considerations : Pilot studies show reduced yields at >10 mmol scales due to mixing inefficiencies; use segmented addition of reagents .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting NMR data for hydrochloride salts of cyclobutane derivatives?

Methodological Answer:

- Solvent and pH Effects : Amine proton signals (δ ~9.0 ppm in DMSO-d6) may shift in D2O due to exchange broadening. Confirm assignments using 2D NMR (COSY, HSQC) .

- Counterion Impact : HCl salts can cause splitting of methylene protons (e.g., δ 2.56–2.31 ppm in ) due to restricted rotation . Compare with free base spectra to isolate salt-specific effects.

Q. What methodologies validate the cis-configuration in the cyclobutane ring?

Methodological Answer:

- X-ray Crystallography : Definitive proof of stereochemistry. For lab-scale alternatives:

- NOESY NMR : Cross-peaks between axial protons confirm cis-geometry.

- Vibrational Circular Dichroism (VCD) : Detects absolute configuration via IR asymmetry .

Stability and Degradation Pathways

Q. What accelerated stability testing conditions are appropriate for this compound?

Methodological Answer:

- ICH Guidelines : Test under 40°C/75% RH for 6 months. Monitor via HPLC for degradation products (e.g., ester hydrolysis or cyclobutane ring opening).

- Forced Degradation : Expose to UV light (ICH Q1B), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions to identify labile functional groups .

Mechanistic Insights

Q. How does the cyclobutane ring strain influence nucleophilic substitution at the ester group?

Methodological Answer:

- Ring Strain : The 90° bond angles increase reactivity. Kinetic studies show faster ester hydrolysis (t1/2 ~2 hours in 0.1 M NaOH) compared to non-strained analogs (t1/2 >24 hours) .

- Steric Shielding : The 2,2-dimethyl groups hinder nucleophilic attack, requiring harsher conditions (e.g., LiOH in THF/H2O) for complete hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.